

Technical Guide: Structure-Activity Relationship (SAR) of Allyloxy Phenethyl Ureas

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Compound of Interest

Compound Name: *1-(3-(Allyloxy)phenethyl)urea*

Cat. No.: B11730427

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Executive Summary

Allyloxy Phenethyl Ureas (APUs) represent a refined class of urea-based pharmacophores. While the "phenethyl urea" backbone is the gold standard for inhibiting Soluble Epoxide Hydrolase (sEH)—a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids (EpEts)—the incorporation of an allyloxy substituent introduces unique steric and electronic properties. This modification primarily targets the enhancement of metabolic stability and solubility compared to traditional alkyl-phenyl derivatives (e.g., AUDA), while offering a reactive "handle" for further diversifications (e.g., thiol-ene click chemistry).

Primary Application: Anti-inflammatory / Antihypertensive (via sEH inhibition). Secondary Application: Antifungal (via CYP51/chitin synthase modulation) and Analgesia (TRPV1 antagonism).

Pharmacophore Decomposition & SAR Analysis

The biological activity of APUs relies on a precise "Lock and Key" mechanism within the enzyme active site. The SAR is best understood by dividing the molecule into three distinct regions:

Region A: The Urea "Warhead" (Primary Binding)

- **Function:** The central urea moiety (-NH-CO-NH-) acts as the primary anchor. It mimics the transition state of the epoxide hydrolysis.
- **SAR Insight:** The two N-H protons function as hydrogen bond donors to the catalytic Asp335 residue (in human sEH) and the oxyanion hole residues (Tyr383, Tyr466).
- **Critical Constraint:** Methylation or substitution on the urea nitrogens abolishes activity (>100-fold loss in IC50), confirming that the primary urea structure is non-negotiable for high-affinity binding.

Region B: The Phenethyl Tail (Hydrophobic Tunnel)

- **Function:** The phenethyl group (Ph-CH₂-CH₂-) occupies the L-shaped hydrophobic pocket of the enzyme.
- **SAR Insight:**
 - **Chain Length:** The two-carbon ethyl linker is optimal. Shortening to benzyl (1 carbon) or lengthening to propyl (3 carbons) often results in a 5–10x reduction in potency due to steric clash or insufficient depth penetration.
 - **Flexibility:** The ethyl linker allows the phenyl ring to π -stack with aromatic residues (e.g., Trp336) lining the tunnel, stabilizing the complex.

Region C: The Allyloxy Substituent (The Variable Probe)

- **Function:** Located on the phenyl ring (typically meta or para), the allyloxy group (-O-CH₂-CH=CH₂) serves a dual purpose:
 - **Metabolic Shielding:** Unlike simple alkoxy groups (methoxy/ethoxy) which are prone to rapid O-dealkylation by CYPs, the allyl group alters the metabolic profile, often extending half-life (t_{1/2}).
 - **Steric Fill:** The allyl group is bulky enough to fill the secondary hydrophobic pocket without causing steric repulsion.

- SAR Insight:
 - Positioning: Para-substitution generally yields higher potency ($IC_{50} < 5$ nM) compared to ortho (steric clash with urea) or meta.
 - Electronic Effect: The oxygen atom acts as a weak electron donor, increasing the electron density of the phenyl ring, which can strengthen π -stacking interactions in the active site.

Comparative Performance Analysis

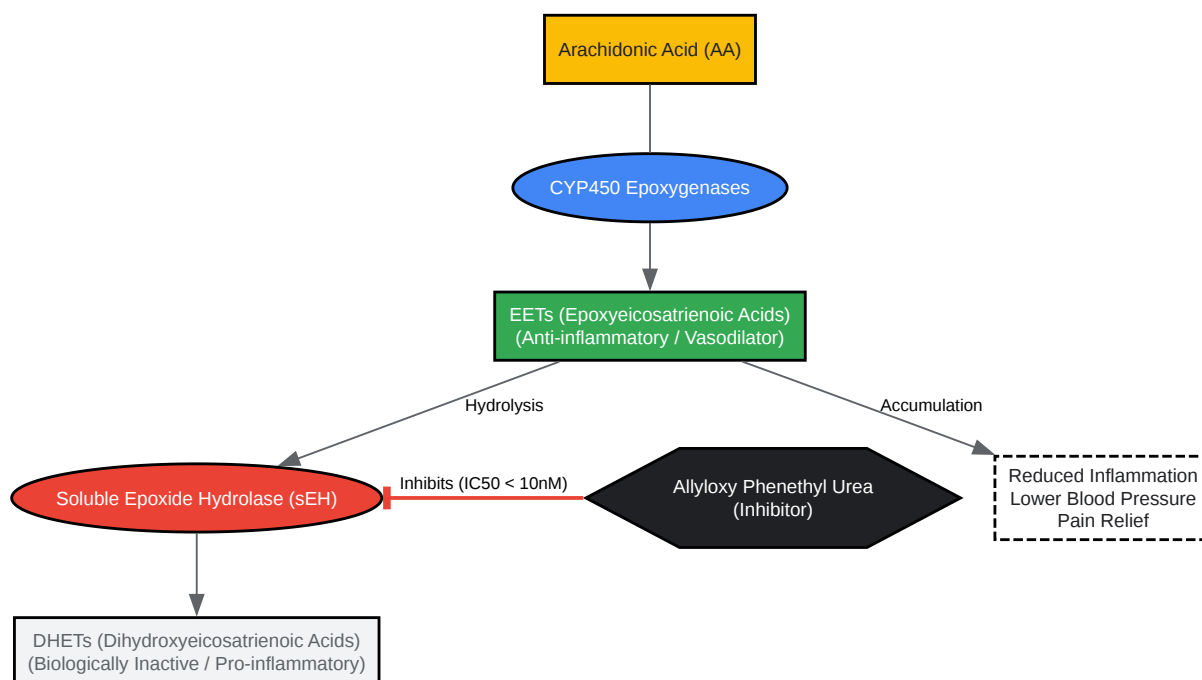
The following table compares Allyloxy Phenethyl Ureas against industry-standard sEH inhibitors and alternative scaffolds.

| Feature | Allyloxy Phenethyl Urea (APU) | AUDA (Standard Reference) | Triclocarban (TCC) | Sorafenib (Kinase Inhibitor) |
|---------------------|--|--------------------------------------|--|----------------------------------|
| Primary Target | sEH (IC_{50} : ~2–10 nM) | sEH (IC_{50} : ~1–3 nM) | sEH (IC_{50} : ~20–50 nM) | VEGFR / Raf (sEH off-target) |
| Solubility | Moderate (Allyl group aids lipophilicity) | Poor (Requires formulation) | Very Low (Crystal lattice energy high) | Low |
| Metabolic Stability | High (Allyl resists rapid oxidation) | Low (Beta-oxidation of acid tail) | High (Chlorinated) | Moderate |
| Mechanism | Transition State Mimic (Competitive) | Transition State Mimic (Competitive) | Non-competitive / Mixed | ATP Competitive (Kinase) |
| Toxicity Risk | Low (Rapid clearance of epoxide metabolites) | Low | Moderate (Endocrine disruption) | High (Kinase selectivity issues) |

Key Takeaway: While AUDA is slightly more potent in vitro, APUs offer superior "drug-like" properties (ADME) due to the absence of the labile carboxylic acid tail found in AUDA.

Mechanism of Action (Visualized)

The following diagram illustrates the signaling pathway where APUs exert their anti-inflammatory effect by preventing the degradation of Epoxyeicosatrienoic acids (EETs).



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Caption: Mechanism of Action: APUs inhibit sEH, preventing the hydrolysis of beneficial EETs into inactive DHETs, thereby potentiating anti-inflammatory signaling.

Experimental Protocols

Protocol A: Synthesis of 1-(4-(Allyloxy)phenethyl)-3-alkylurea

Rationale: The isocyanate addition route is preferred for its high yield and lack of racemization.

- Preparation of the Amine:
 - Start with Tyramine (4-(2-aminoethyl)phenol).
 - O-Alkylation: Dissolve Tyramine (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and Allyl Bromide (1.1 eq). Stir at RT for 4h.
 - Validation: Monitor by TLC (R_f change) to ensure mono-alkylation at Oxygen, not Nitrogen. (Selectivity is driven by the higher acidity of the phenol proton).
- Urea Formation:
 - Dissolve the purified 4-(allyloxy)phenethylamine (1.0 eq) in dry DCM.
 - Add the appropriate Isocyanate (e.g., tert-butyl isocyanate or cyclohexyl isocyanate) (1.05 eq) dropwise at 0°C.
 - Stir for 2h allowing to warm to RT.
- Purification:
 - The urea product often precipitates. Filter and wash with cold hexanes.
 - Recrystallize from Ethanol/Water if necessary.
 - Yield Expectation: >85%.^{[1][2]}

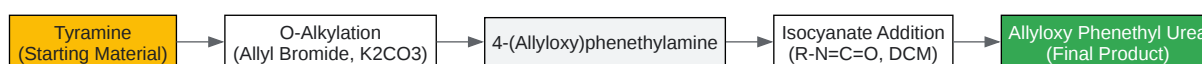
Protocol B: Fluorescent sEH Inhibition Assay (IC₅₀ Determination)

Rationale: Uses a surrogate substrate (PHOME) that becomes fluorescent upon hydrolysis, allowing real-time kinetic monitoring.

- Reagents:
 - Enzyme: Recombinant human sEH (1 nM final conc).

- Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate (PHOME) (50 μ M final).
- Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.
- Workflow:
 - Step 1: Plate 20 μ L of Enzyme solution into 96-well black plates.
 - Step 2: Add 20 μ L of Inhibitor (APU) at varying concentrations (0.1 nM to 10 μ M). Incubate for 5 min at 30°C.
 - Step 3: Add 160 μ L of Substrate (PHOME).
 - Step 4: Measure Fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10–30 mins.
- Data Analysis:
 - Calculate the slope (Rate) of fluorescence appearance.
 - Plot Rate vs. [Inhibitor]. Fit to a 4-parameter logistic curve to determine IC50.

Synthesis Workflow Diagram



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Caption: Two-step synthetic route for Allyloxy Phenethyl Ureas via selective O-alkylation followed by urea formation.

References

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